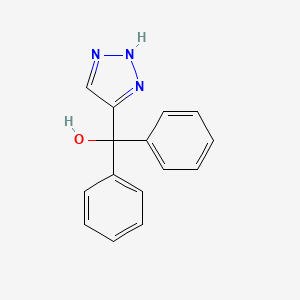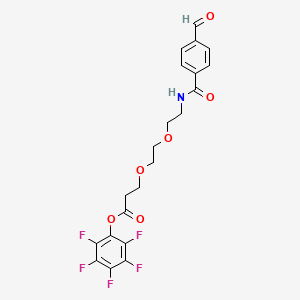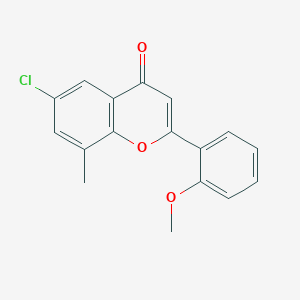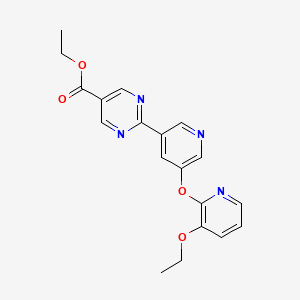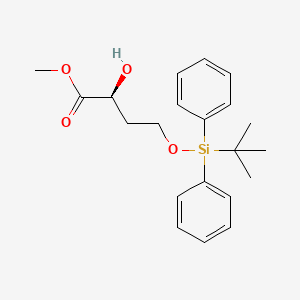
1,3-Bis(4-iodophenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-iodophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10I2O2 It is a derivative of propane-1,3-dione, where two iodine atoms are substituted at the para positions of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)propane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone . The reaction conditions typically include:
Reagents: 4-iodobenzaldehyde, acetone, base (e.g., sodium hydroxide)
Solvents: Methanol, water
Temperature: Room temperature
Reaction Time: 12 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-Bis(4-iodophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The diketone can be reduced to the corresponding diol or oxidized to form more complex structures.
Complex Formation: It can form complexes with metals, such as copper, under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with azide or thiol groups replacing iodine.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing carbonyl groups.
科学研究应用
1,3-Bis(4-iodophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Bis(4-iodophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
相似化合物的比较
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-dione: Similar structure but with hydroxyl groups instead of iodine.
1,3-Bis(4-bromophenyl)propane-1,3-dione: Bromine atoms instead of iodine.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Methoxy groups instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)propane-1,3-dione is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific substitution reactions and complex formation with metals, which are not as easily achieved with other similar compounds.
属性
分子式 |
C15H10I2O2 |
|---|---|
分子量 |
476.05 g/mol |
IUPAC 名称 |
1,3-bis(4-iodophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |
InChI 键 |
MRKSUTGTXLYQJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)




